6',7'-Dihydroxybergamottin acetonide
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Overview
Description
6’,7’-Dihydroxybergamottin acetonide is a natural compound found in the peels of Citrus maxima (pomelo) and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A (CYP3A) activity, which is primarily responsible for the effects of grapefruit juice on cytochrome P450 activity in humans . This compound is a furanocoumarin, a class of organic chemical compounds produced by plants as a defense mechanism against predators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6’,7’-Dihydroxybergamottin acetonide typically involves extraction from natural sources such as grapefruit. The extraction process includes solvent extraction, column chromatography, and counter-current chromatography . The compound can be isolated and purified using these methods to achieve high purity levels.
Industrial Production Methods
Industrial production of 6’,7’-Dihydroxybergamottin acetonide involves large-scale extraction from citrus fruits, particularly grapefruit. The process includes mechanical extraction of the peel, followed by solvent extraction and purification using chromatographic techniques . The compound is then crystallized to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydroxybergamottin acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the furanocoumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 6’,7’-Dihydroxybergamottin acetonide, which can have different biological activities and applications .
Scientific Research Applications
6’,7’-Dihydroxybergamottin acetonide has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 6’,7’-Dihydroxybergamottin acetonide involves the inhibition of cytochrome P450 3A (CYP3A) enzymes . This inhibition affects the metabolism of various drugs, leading to altered pharmacokinetics and potential drug interactions . The compound binds to the active site of the enzyme, preventing the metabolism of substrates and leading to increased bioavailability of certain drugs .
Comparison with Similar Compounds
Similar Compounds
Bergamottin: Another furanocoumarin found in grapefruit, also inhibits CYP3A activity.
Bergaptol: A related compound with similar biological activities.
Uniqueness
6’,7’-Dihydroxybergamottin acetonide is unique due to its potent inhibitory effect on CYP3A enzymes, which is more pronounced compared to other similar compounds . This makes it particularly significant in studies related to drug metabolism and interactions .
Properties
Molecular Formula |
C24H28O6 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+ |
InChI Key |
DLFOGGFNAICJAO-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |
Origin of Product |
United States |
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